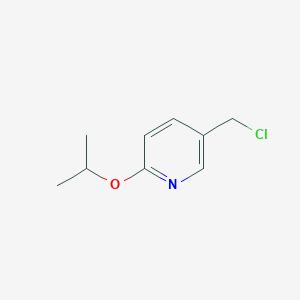

5-(Chloromethyl)-2-isopropoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHKMZYULLYZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of Pyridine Scaffolds in Modern Medicinal Chemistry

Executive Summary

The pyridine moiety remains the preeminent nitrogen-based heterocycle in FDA-approved therapeutics, appearing in over 54 small-molecule drugs approved between 2014 and 2023 alone.[1] Its status as a "privileged scaffold" is not merely statistical but functional: pyridine serves as a bioisostere for benzene, offering a critical lever to modulate lipophilicity (LogP), aqueous solubility, and target binding affinity via its nitrogen lone pair.

However, the incorporation of pyridine building blocks presents distinct synthetic challenges—specifically catalyst poisoning in cross-coupling reactions and regioselectivity issues during functionalization. This guide provides a technical roadmap for navigating these challenges, moving from physicochemical rationale to advanced synthetic protocols (Suzuki-Miyaura and Minisci C-H activation).

Physicochemical Profiling & SAR Logic

The "Nitrogen Scan" Effect

Replacing a phenyl ring with a pyridine (a "nitrogen scan") is a standard tactic to optimize lead compounds. The introduction of the nitrogen atom breaks molecular symmetry and introduces a dipole, significantly altering the physicochemical landscape.

Table 1: Comparative Physicochemical Properties (Benzene vs. Pyridine)

| Property | Benzene | Pyridine | Medicinal Chemistry Implication |

| LogP | 2.13 | 0.65 | Drastic reduction in lipophilicity; improves aqueous solubility and lowers metabolic clearance risk. |

| pKa (Conjugate Acid) | ~ - | 5.2 | Pyridine is weakly basic. It can be protonated at physiological pH (depending on substitution), improving solubility. |

| Dipole Moment | 0 D | 2.2 D | Increases polarity; the nitrogen lone pair acts as a crucial Hydrogen Bond Acceptor (HBA). |

| Electron-Rich | Electron-Deficient | Pyridine is |

Metabolic Liability & Blocking Strategies

The pyridine nitrogen is a metabolic "soft spot."[2]

-

N-Oxidation: The nitrogen lone pair is susceptible to oxidation by FMOs (Flavin-containing monooxygenases) or CYPs, forming N-oxides which can be toxic or rapidly cleared.

-

Mitigation: Steric hindrance at the C2/C6 positions (e.g., methyl groups) or reducing electron density via electron-withdrawing groups (EWGs).

-

-

C2-Oxidation: The electron-deficient C2 position is prone to nucleophilic attack by metabolic enzymes (e.g., aldehyde oxidase), leading to 2-pyridones.

-

Mitigation: Blocking the C2 position with Fluorine, Chlorine, or a Methyl group.

-

Synthetic Methodologies: The Reactivity Landscape

To successfully utilize pyridine building blocks, one must respect its innate electronic bias. The ring is deactivated towards electrophiles but activated towards nucleophiles and radicals.

Reactivity Map (Visualization)

Caption: Figure 1. Regioselectivity logic flow for pyridine functionalization. Note the divergence between electrophilic (C3) and nucleophilic/radical (C2/C4) pathways.

Advanced Protocol: Handling the "Pyridine Problem" in Cross-Coupling

A major hurdle in medicinal chemistry is the Suzuki-Miyaura coupling of 2-substituted pyridines.

-

The Problem: 2-pyridyl boronates are notoriously unstable (rapid protodeboronation). Conversely, 2-halopyridines can coordinate to Palladium, poisoning the catalyst.

-

The Solution: Use of MIDA boronates (slow release) or specific phosphine ligands that create a steric bulk to prevent N-coordination.

Protocol A: Robust Suzuki Coupling of 2-Chloropyridines

Rationale: This protocol utilizes XPhos, a bulky biaryl phosphine ligand that promotes oxidative addition into electron-deficient aryl chlorides and prevents catalyst inhibition by the pyridine nitrogen.

Reagents:

-

Substrate: 2-Chloropyridine derivative (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.5 equiv)[3]

-

Catalyst:

(2 mol%) -

Ligand: XPhos (4-8 mol%) or SPhos (for sterically hindered substrates)

-

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with the 2-chloropyridine, boronic acid,

, and XPhos. Seal and purge with Argon for 5 minutes. -

Catalyst Addition: Add

quickly under a counter-flow of Argon. -

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 100°C for 12–18 hours.

-

Note: Reaction color should transition from dark red/purple to black/grey upon completion.

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Flash chromatography. Tip: Pyridines often streak on silica; add 1% Triethylamine to the eluent.

Late-Stage Functionalization: The Minisci Reaction[4]

For late-stage diversification (LSD), installing alkyl groups directly onto the pyridine core without pre-functionalization is powerful. The Minisci Reaction utilizes carbon-centered radicals to attack the electron-deficient pyridine ring.[4][5]

Protocol B: Silver-Catalyzed Minisci Alkylation

Rationale: Classical Minisci conditions use silver salts to generate alkyl radicals from carboxylic acids via oxidative decarboxylation.[4] This is ideal for adding isopropyl, t-butyl, or difluoromethyl groups to the C2/C4 positions.

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Radical Source: Carboxylic Acid (e.g., Pivalic acid for t-Bu) (3.0 equiv)

-

Oxidant:

(Ammonium persulfate) (3.0 equiv) -

Catalyst:

(0.2 equiv) -

Acid: TFA (1.0 equiv) or

(aqueous) -

Solvent: DCM / Water biphasic system or pure Water.

Step-by-Step Methodology:

-

Preparation: Dissolve the pyridine substrate in a mixture of DCM and Water (1:1). Add TFA (to protonate the pyridine, activating it toward radical attack).

-

Radical Generation: Add the carboxylic acid and

. -

Initiation: Heat to 40–50°C. Add Ammonium Persulfate (dissolved in water) dropwise over 30 minutes.

-

Critical: Slow addition controls the radical concentration, preventing homocoupling of the alkyl group.

-

-

Monitoring: Evolution of

gas indicates decarboxylation is proceeding. -

Quench: Basify the aqueous layer with NaOH to pH > 9 (to deprotonate the pyridine product) and extract with DCM.

Case Studies in Drug Development

Lorlatinib (Pfizer) - Macrocyclization

Lorlatinib, a third-generation ALK inhibitor, utilizes a pyridine-based macrocycle.

-

Role of Pyridine: The pyridine nitrogen serves as a critical acceptor in the hinge region of the kinase.

-

Synthesis Insight: The macrocyclization was achieved via a complex Suzuki coupling involving a halogenated pyridine, demonstrating the stability of the scaffold under forcing conditions.

Vismodegib (Genentech) - Metabolic Stability

Used for basal cell carcinoma, Vismodegib contains a chloro-pyridine.

-

Role of Pyridine: Replaces a more metabolic labile ring.[2] The chlorine atom at the C2 position blocks metabolic oxidation (preventing 2-pyridone formation), significantly increasing the drug's half-life.

References

-

Review of Pyridine in FDA Drugs: Dwivedi, A. R., et al. (2024).[6] "A decade of pyridine-containing heterocycles in US FDA approved drugs." RSC Medicinal Chemistry.[6]

-

Suzuki Coupling of 2-Pyridyls: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.

-

Minisci Reaction Mechanism: Proctor, R. S., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.

-

Physicochemical Properties: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

-

Metabolic Hotspots: Chorghade, M. S. (2006). "Drug Discovery and Development: Drug Development." Wiley-Interscience.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 4. Minisci reaction - Wikipedia [en.wikipedia.org]

- 5. recercat.cat [recercat.cat]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Alkoxy-5-Chloromethylpyridine Derivatives in Drug Discovery

Introduction: The Strategic Importance of the Pyridine Scaffold

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a "privileged" structure, noted for its presence in numerous approved drugs and its ability to engage in key biological interactions.[1] Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, improving aqueous solubility and enabling salt formation, which are critical for drug formulation.[1] This guide focuses on a specific, highly versatile class of pyridine derivatives: the 2-alkoxy-5-chloromethylpyridines. This scaffold is not merely another building block; it is a strategically designed platform for generating diverse chemical libraries with significant therapeutic potential. Its utility has been demonstrated in various fields, from anti-ulcer agents to modern pesticides.[2][3]

The core of this scaffold's power lies in its trifecta of functionalities:

-

The 2-Alkoxy Group: This group profoundly influences the electronic properties of the pyridine ring and provides a handle to modulate lipophilicity and metabolic stability. The choice of the alkyl chain allows for fine-tuning of the molecule's pharmacokinetic profile.

-

The 5-Chloromethyl Group: A highly reactive electrophilic site, this chloromethyl moiety is the primary point for diversification. It readily participates in nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures.[3]

-

The Pyridine Nitrogen: As the core of the heterocycle, it dictates the overall basicity (pKa) and planarity of the molecule, which are crucial for receptor binding and membrane permeability.

This guide provides an in-depth analysis of the synthesis, chemical logic, and biological applications of this scaffold, offering researchers a technical and practical understanding of its role in modern drug discovery.

Synthesis and Chemical Space Expansion: A Platform for Diversity

The synthetic accessibility of the 2-alkoxy-5-chloromethylpyridine core is a key advantage for its use in drug discovery. Robust and scalable synthetic routes have been developed, allowing for the efficient production of the central intermediate.

Core Synthesis: A Validated Protocol

A common and efficient pathway to the key intermediate, 2-chloro-5-chloromethylpyridine, involves the chlorination of a 2-alkoxy-5-alkoxymethylpyridine precursor.[4][5] An alternative well-established method involves the direct chlorination of 2-chloro-5-(hydroxymethyl)pyridine using an agent like thionyl chloride.[6] This latter method is often preferred for its directness when the hydroxymethyl precursor is available.

Experimental Protocol: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(hydroxymethyl)pyridine [6]

This protocol describes a self-validating system for generating the key electrophilic intermediate.

-

Reagents & Materials:

-

2-Chloro-5-(hydroxymethyl)pyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

1,2-Dichloroethane (solvent)

-

Chloroform (extraction solvent)

-

Sodium hydrogen carbonate (NaHCO₃) (for neutralization)

-

Water (for work-up)

-

Activated carbon (for decolorization)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and rotary evaporator.

-

-

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of thionyl chloride (1.2 eq) in 1,2-dichloroethane is prepared.

-

Addition of Starting Material: A solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 eq) in 1,2-dichloroethane is added dropwise to the thionyl chloride solution at a controlled temperature of 5-20°C using a water bath.

-

Reaction Progression: The mixture is stirred at room temperature for 90 minutes, after which it is heated to reflux and maintained for approximately 4.5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove excess solvent and thionyl chloride.

-

Neutralization: The resulting residue is diluted with chloroform and water. Solid sodium hydrogen carbonate is added portion-wise with stirring until gas evolution ceases, neutralizing the excess acid.

-

Extraction and Purification: The organic layer is separated, treated with activated carbon to remove colored impurities, and then concentrated to yield 2-chloro-5-(chloromethyl)pyridine as a solid.[6]

-

Visualization of the Synthetic Workflow

The following diagram illustrates the key synthetic transformation described in the protocol.

Caption: Synthetic conversion of the hydroxymethyl to the key chloromethyl intermediate.

Causality and Strategic Diversification

The power of this scaffold lies in the reactivity of the two distinct chlorine atoms, which can be addressed sequentially.

-

The 5-Chloromethyl Position: This site is a classic benzylic-type halide, making it highly susceptible to SN2 reactions. This is the primary handle for diversification. A vast array of nucleophiles (amines, thiols, alcohols, cyanides, etc.) can be introduced here, allowing medicinal chemists to systematically probe the chemical space and build Structure-Activity Relationships (SAR). For example, reaction with hydrazine creates a key intermediate for synthesizing hydrazone libraries with potential antimicrobial and anti-malarial activities.[7][8]

-

The 2-Chloro Position: This chlorine is on an electron-deficient pyridine ring, making it amenable to nucleophilic aromatic substitution (SNAr). This position is often where the alkoxy group is introduced. By reacting 2-chloro-5-chloromethylpyridine with various sodium alkoxides (e.g., sodium methoxide, sodium ethoxide), a library of 2-alkoxy derivatives can be generated.[5][9] The nature of this alkoxy group is critical for tuning physicochemical properties. For instance, increasing the chain length can increase lipophilicity, which may enhance membrane permeability but could also increase metabolic liability.

Applications in Drug Discovery: The Proton Pump Inhibitor Case Study

The 2-alkoxy-5-chloromethylpyridine scaffold is the cornerstone of one of the most successful drug classes in history: the Proton Pump Inhibitors (PPIs).[10][11] These drugs are used to treat acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[10][12]

Mechanism of Action: Covalent Inhibition of the H⁺/K⁺-ATPase

PPIs are prodrugs that require activation in an acidic environment.[11] The general pharmacophore is a 2-pyridylmethylsulfinylbenzimidazole.[10]

-

Accumulation and Activation: The pyridine moiety, with a pKa around 4.0, causes the drug to accumulate selectively in the highly acidic secretory canaliculi of gastric parietal cells.[11] Here, the acidic environment catalyzes a molecular rearrangement, converting the inactive prodrug into a reactive tetracyclic sulfenamide.[11][13]

-

Covalent Bonding: This activated sulfenamide then forms a stable, covalent disulfide bond with cysteine residues (specifically Cys813) on the luminal surface of the H⁺/K⁺-ATPase enzyme (the "proton pump").[10][13]

-

Inhibition of Acid Secretion: This covalent modification locks the enzyme in an inactive conformation, irreversibly blocking its ability to pump protons into the gastric lumen.[12] This provides potent and long-lasting suppression of gastric acid secretion.[11]

Visualizing the Biological Pathway

The diagram below outlines the mechanism of PPI action on the gastric proton pump.

Caption: Mechanism of covalent inhibition of the H⁺/K⁺-ATPase by PPIs.

Structure-Activity Relationship (SAR) in PPIs

The substituents on both the pyridine and benzimidazole rings significantly impact the activity of PPIs. The 2-alkoxy group on the pyridine ring is particularly important for modulating the pKa of the pyridine nitrogen. This, in turn, affects the rate of drug accumulation in the parietal cells and the speed of acid-catalyzed activation.

| Compound | Pyridine Substituents (including 2-alkoxy) | Key SAR Insight | Target | IC₅₀ |

| Omeprazole | 5-OCH₃, 4-OCH₃, 3-CH₃ | Electron-donating groups (EDGs) on the pyridine ring increase the pKa of the nitrogen, accelerating activation at a given pH.[10] | H⁺/K⁺-ATPase | ~6.8 µM (Pantoprazole)[14] |

| Lansoprazole | 4-OCH₂CF₃, 3-CH₃ | The electron-withdrawing trifluoroethoxy group lowers the pyridine pKa, requiring a more acidic environment for activation. This can influence the selectivity of action.[10] | H⁺/K⁺-ATPase | N/A |

| Pantoprazole | 4-OCHF₂, 3-OCH₃ | The difluoromethoxy group provides a balance of electronic properties, contributing to its high chemical stability at neutral pH and rapid activation at low pH. | H⁺/K⁺-ATPase | 6.8 µM[14] |

| Rabeprazole | 4-(CH₂)₃OCH₃, 3-CH₃ | A longer alkoxy chain can influence lipophilicity and metabolic profile. Rabeprazole is known for having the fastest onset of action, linked to a higher pKa.[10] | H⁺/K⁺-ATPase | N/A |

Note: Direct IC₅₀ values for all PPIs on the isolated enzyme are not uniformly reported in a comparative format; Pantoprazole's value is provided as a representative example of potency. The clinical differentiation often lies in pharmacokinetic properties and activation kinetics rather than raw enzyme inhibition.

Broader Therapeutic Potential and Future Perspectives

While the success of PPIs is the most prominent example, the 2-alkoxy-5-chloromethylpyridine scaffold is far from a one-trick pony. Its utility as a versatile intermediate has been explored in several other therapeutic areas:

-

Agrochemicals: The scaffold is a key intermediate in the synthesis of insecticides like Imidacloprid, highlighting its broader biological relevance.[2]

-

Antimicrobial/Antiviral Agents: The pyridine nucleus itself is associated with antimicrobial and antiviral properties.[1] The ability to easily generate large libraries from the 5-chloromethyl position makes this scaffold ideal for screening against various pathogens.[7][8]

-

Anticancer and Anti-inflammatory Agents: The scaffold serves as a building block for more complex molecules targeting kinases and other proteins involved in oncology and inflammation pathways.[3]

The primary challenge and future direction for this scaffold lie in leveraging its synthetic tractability for new targets. The reactivity of the chloromethyl group, while advantageous, can also be a liability, potentially leading to off-target reactions. Future work will likely focus on creating derivatives where this reactivity is masked or attenuated, releasing the active pharmacophore only at the desired site of action. Furthermore, applying modern synthetic techniques like continuous flow chemistry can enable more rapid and efficient library generation, accelerating the discovery of new bioactive agents based on this powerful and proven chemical framework.[7][8]

References

- Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.). Google Patents.

- 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. (n.d.). Google Patents.

- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37, 1039-1043.

-

Synthesis of 2-chloro-5-(chloromethyl)pyridine. (n.d.). PrepChem.com. Retrieved February 24, 2026, from [Link]

-

Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved February 24, 2026, from [Link]

- Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (n.d.). Google Patents.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Wang, Y., et al. (2013). Reaction of proton pump inhibitors with model peptides results in novel products. Journal of Pharmacological Sciences, 123(1), 63-73.

- Denton, T. T. (2010). The Chemically Elegant Proton Pump Inhibitors.

- Sachs, G., Shin, J. M., & Howden, C. W. (2006). The pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(Suppl 2), 2-8.

- Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (n.d.). PMC.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- Strand, D. S., et al. (2017). Proton Pump Inhibitors (PPIs)—An Evidence-Based Review of Indications, Efficacy, Harms, and Deprescribing. Journal of Clinical Medicine, 14(8), e0179171.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]

- 5. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 10. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reaction of proton pump inhibitors with model peptides results in novel products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

physical properties of 5-(Chloromethyl)-2-isopropoxypyridine HCl

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Chloromethyl)-2-isopropoxypyridine HCl

Abstract

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyridine derivative, it serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. The presence of a reactive chloromethyl group, an isopropoxy moiety, and its formulation as a hydrochloride salt dictates its physical behavior, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for the experimental determination and interpretation of its core physical properties. Due to the limited availability of public, experimentally-verified data for this specific salt, this document emphasizes the standard methodologies required for its characterization, contextualized with data from closely related structural analogs.

Introduction: The Role of Physical Properties in Drug Development

In the journey from a promising molecule to a viable drug candidate, a thorough understanding of physical properties is not merely academic—it is a cornerstone of success. For a synthetic building block like 5-(Chloromethyl)-2-isopropoxypyridine HCl, properties such as solubility, melting point, and stability are critical determinants of its utility. They govern storage conditions, inform purification strategies, dictate formulation possibilities, and ultimately impact the compound's handling and application in a laboratory setting. This guide presents a systematic approach to characterizing these essential attributes.

Molecular Identity and Structural Features

The first step in any physicochemical analysis is to establish the compound's fundamental identity.

-

Molecular Formula: C₉H₁₃Cl₂NO

-

Molecular Weight: 222.11 g/mol

-

Chemical Structure:

(Note: Image is a representation. The HCl salt involves protonation of the pyridine nitrogen.)

The key features—a pyridine core, a reactive C5 chloromethyl group, a C2 isopropoxy substituent, and the hydrochloride salt form—each contribute uniquely to the molecule's overall properties. The HCl salt is specifically designed to enhance aqueous solubility and improve crystalline properties compared to its free base form, 5-(Chloromethyl)-2-isopropylpyridine.[1]

Thermal Properties: Melting Point Analysis

The melting point is a fundamental indicator of purity and lattice energy. A sharp melting range typically signifies a high degree of purity, while a broad range may suggest the presence of impurities or multiple crystalline forms (polymorphs).

Expert Insight:

While a simple capillary melting point apparatus provides a basic range, Differential Scanning Calorimetry (DSC) is the preferred method in a research setting. DSC offers superior accuracy and can reveal other thermal events, such as decomposition, phase transitions, or the presence of solvates, providing a much richer dataset.

Table 1: Melting Point Data of Structural Analogs

| Compound | CAS Number | Melting Point (°C) | Notes |

| 2-(Chloromethyl)pyridine HCl | 6959-47-3 | 125 °C | A structural isomer salt.[2][3] |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | 37.2 - 42.2 °C (99 - 108 °F) | Free base, different substituent.[4] |

Protocol: Melting Point Determination via DSC

-

Sample Preparation: Accurately weigh 1-3 mg of 5-(Chloromethyl)-2-isopropoxypyridine HCl into a non-hermetic aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area can be used to calculate the heat of fusion.

Workflow for Thermal Analysis

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is arguably one of the most critical physical properties for a compound intended for biological applications. It impacts absorption, distribution, and the feasibility of creating liquid formulations. As a hydrochloride salt, 5-(Chloromethyl)-2-isopropoxypyridine HCl is expected to have significantly higher aqueous solubility than its free base.

Expert Insight:

Determining solubility is not a one-off measurement. It should be assessed in a range of relevant media, including water, phosphate-buffered saline (PBS) at physiological pH (7.4), and common organic solvents used in synthesis and purification (e.g., methanol, dichloromethane, ethyl acetate). This provides a comprehensive picture of its behavior.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., 5 mL of pH 7.4 PBS) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used for this purpose.

-

Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm syringe filter is required to remove undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Logical Flow for Solubility Assessment

Caption: Shake-Flask Method for Equilibrium Solubility.

Spectroscopic and Crystallographic Data

While not classical physical properties, spectroscopic and crystallographic data are essential for unambiguous structural confirmation and understanding the solid-state nature of the compound.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are required to confirm the molecular structure. The chemical shifts, integration, and coupling patterns must be consistent with the proposed structure.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight and isotopic distribution pattern characteristic of a dichlorinated compound.

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups. For the HCl salt, a broad absorption is expected in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium hydrochloride.[5]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed information about the crystal lattice, bond lengths, angles, and intermolecular interactions in the solid state.[6] This is the gold standard for structural elucidation.

Stability and Handling

The stability of the compound under various conditions is critical for ensuring its integrity during storage and use.

-

Hygroscopicity: As a salt, the compound may absorb moisture from the atmosphere. This should be evaluated by storing a sample under high humidity and monitoring for weight gain.

-

Thermal Stability: As observed in the DSC analysis, the compound may decompose at or near its melting point. Thermogravimetric Analysis (TGA) can be used to precisely determine the decomposition temperature.

-

Chemical Reactivity: The chloromethyl group is a reactive electrophile. The compound should be stored away from strong nucleophiles and bases, which could displace the chloride.[7] It should also be protected from moisture, as hydrolysis can occur.[2]

Recommended Storage:

Based on the properties of similar compounds, 5-(Chloromethyl)-2-isopropoxypyridine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and reactive atmospheric components.[3]

References

-

PubChem. (2025). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2025). 5-Chloro-2-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

OSTI. (2013). Physical Properties of Chemicals in PAC Revision 27 Listing. U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]

-

DTIC. (2016). Physical Property Data Review of Selected Chemical Agents and Related Compounds. Defense Technical Information Center. Retrieved from [Link]

-

Yuhan Chemical. (n.d.). 5-Chloro-2-(chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Sodium α-lipoate. American Chemical Society. Retrieved from [Link]

-

LookChem. (n.d.). 5-(CHLOROMETHYL)-2-METHOXYPYRIDINE HYDROCHLORIDE. Retrieved from [Link]

-

Abdoh, M. A. M., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o366. Retrieved from [Link]

-

Frank, C. (2017). Infrared Spectrometric Rotational and Vibrational Analysis of HCl and DCl. VAXA. Retrieved from [Link]

Sources

- 1. 405103-60-8|5-(Chloromethyl)-2-isopropylpyridine|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. franklycaroline.com [franklycaroline.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Architect's Guide to Next-Generation Agrochemicals: A Deep Dive into Novel Pyridine Intermediates

Foreword: The Enduring Legacy and Evolving Potential of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern agrochemical design, a privileged scaffold that continues to yield highly effective and selective herbicides, insecticides, and fungicides.[1] Its unique electronic properties, metabolic stability, and versatile functionalization handles have made it an indispensable tool for crop protection.[1][2] This technical guide moves beyond a rudimentary overview, offering researchers and development professionals a granular look at the novel pyridine intermediates that are shaping the future of agrochemical synthesis. We will explore the strategic design of these building blocks, delve into robust synthetic protocols, and illuminate the structure-activity relationships that drive the discovery of next-generation crop protection solutions.

Strategic Dissection of the Pyridine Core: Key Classes of Intermediates

The innovation in pyridine-based agrochemicals is largely driven by the development of novel, highly functionalized intermediates. These are not mere starting materials but are strategically designed to introduce specific physicochemical properties and provide versatile handles for downstream diversification.

The Power of Halogenation: Halopyridines as Versatile Linchpins

Halogenated pyridines are arguably the most critical class of intermediates in agrochemical synthesis. The carbon-halogen bond serves as a versatile anchor for a multitude of cross-coupling reactions, enabling the introduction of diverse molecular fragments.

-

Chloropyridines: Often utilized for their cost-effectiveness and reactivity in nucleophilic aromatic substitution (SNAr) reactions. A prime example is 2-chloro-4-methoxy-5-nitropyridine , a crucial building block for herbicides and insecticides.[2][3] The chloro- and nitro- groups activate the ring for facile substitution, while the methoxy group modulates the electronic properties.

-

Bromopyridines: The C-Br bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] 3-Bromo-2-methylpyridine is a valuable intermediate, with the bromine at the 3-position allowing for the introduction of various substituents, a common strategy in modern pesticide synthesis.[5]

-

Dihalopyridines: Intermediates like 2,5-Dibromo-3-(trifluoromethyl)pyridine offer multiple reaction sites for sequential and selective functionalization.[4] This allows for the construction of complex, highly decorated pyridine scaffolds with potentially enhanced biological activity.

The Fluorine Advantage: Trifluoromethylpyridines for Enhanced Efficacy

The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal and agrochemical chemistry to enhance efficacy, metabolic stability, and lipophilicity.[4] Trifluoromethylpyridines (TFMPs) are therefore a highly sought-after class of intermediates.

-

Synthesis of TFMPs: The two primary industrial routes to TFMPs are:

-

Key TFMP Intermediates:

The Synthetic Playbook: Robust Protocols for Key Transformations

The true value of these intermediates lies in their synthetic utility. Here, we present detailed, self-validating protocols for key reactions that transform these building blocks into advanced agrochemical candidates.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, enabling the connection of the pyridine core to various aryl and heteroaryl moieties.

Experimental Protocol: Synthesis of a 3-Aryl-2-methylpyridine Derivative

-

Reactants:

-

3-Bromo-2-methylpyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Potassium carbonate (K2CO3) (2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (2 mol%)

-

SPhos (4 mol%)

-

-

Solvent: 1,4-Dioxane/Water (4:1)

-

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromo-2-methylpyridine, the arylboronic acid, K2CO3, Pd2(dba)3, and SPhos.

-

Seal the flask with a septum and purge with argon for 15 minutes.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Causality in Protocol Design:

-

The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the palladium catalyst to the electron-deficient bromopyridine.

-

The aqueous base (K2CO3) is essential for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium center.[8]

-

Degassing the solvent is critical to prevent oxidation of the palladium(0) catalyst.

Constructing the Pyridine Ring: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing the pyridine ring from readily available starting materials.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine

-

Reactants:

-

An aldehyde (1.0 equiv)

-

Ethyl acetoacetate (2.0 equiv)

-

Ammonium acetate (1.2 equiv)

-

-

Solvent: Ethanol

-

Procedure:

-

In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) with stirring for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dihydropyridine product.

-

The dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or iodine in methanol.[9][10]

-

Green Chemistry in Action: Ultrasound-Assisted Synthesis

Modern synthetic methods are increasingly focused on sustainability. Ultrasound irradiation can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives.[11][12]

Experimental Protocol: Four-Component Ultrasound-Assisted Synthesis of a Cyanopyridine

-

Reactants:

-

An aromatic aldehyde (1.0 equiv)

-

An acetyl aryl derivative (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Sodium alkoxide (e.g., sodium methoxide) (1.1 equiv)

-

-

Solvent: Methanol or Ethanol

-

Procedure:

-

Combine the aromatic aldehyde, acetyl aryl derivative, malononitrile, and sodium alkoxide in the appropriate alcohol in a vessel suitable for ultrasonication.

-

Place the vessel in an ultrasonic bath and irradiate at 50 °C.

-

Monitor the reaction by TLC. The reaction is often complete within a significantly shorter time compared to conventional heating.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure cyanopyridine product.[12]

-

Data-Driven Design: Structure-Activity Relationships and Quantitative Insights

The ultimate goal of synthesizing novel pyridine intermediates is to create more effective and safer agrochemicals. Understanding the quantitative structure-activity relationship (QSAR) is paramount.[13][14]

Table 1: Insecticidal Activity of Novel Pyridine Derivatives against Aphis craccivora [4][12]

| Compound ID | R1 | R2 | R3 | LC50 (mg/L) |

| 1c | p-(dimethylamino)phenyl | p-chlorophenyl | OCH3 | 0.127 |

| 1d | p-methoxyphenyl | p-chlorophenyl | OCH3 | 0.098 |

| 1f | phenyl | p-chlorophenyl | OC2H5 | 0.080 |

| Acetamiprid (Reference) | - | - | - | 0.267 |

Analysis of Structure-Activity Relationship: The data in Table 1 suggests that the presence of an ethoxy group (OC2H5) at the R3 position (compound 1f ) leads to higher insecticidal activity compared to a methoxy group (OCH3).[4] Furthermore, the specific substitutions on the phenyl rings at R1 and R2 significantly impact the toxicity towards the target pest. This type of quantitative data is invaluable for guiding the design of future pyridine-based insecticides.

Visualizing the Synthetic Workflow

To aid in the conceptualization of the synthetic strategies discussed, the following diagrams illustrate key workflows.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of 3-bromo-2-methylpyridine.

Diagram 2: Decision Tree for Agrochemical Candidate Selection

Caption: Decision-making process for agrochemical candidate selection.

Conclusion: The Future is Modular and Pyridine-Based

The development of novel pyridine intermediates is not merely an exercise in synthetic chemistry; it is the foundation upon which the next generation of high-performing, environmentally conscious agrochemicals will be built. By understanding the classes of these intermediates, mastering their synthesis, and applying a data-driven approach to their derivatization, researchers can significantly accelerate the discovery of innovative solutions to global food security challenges. The modularity offered by intermediates like halogenated and trifluoromethylated pyridines, combined with powerful synthetic methodologies, ensures that the pyridine scaffold will remain a vibrant and fruitful area of research for years to come.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). PMC. [Link]

-

Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. (1991). FAO AGRIS. [Link]

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ResearchHub. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). PMC. [Link]

-

Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). PMC. [Link]

-

Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). ResearchGate. [Link]

-

Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]

-

A simple synthesis of aminopyridines: use of amides as amine source. (2015). SciELO. [Link]

-

Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace. [Link]

-

Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators. (2005). PubMed. [Link]

-

Pyridine. Wikipedia. [Link]

-

Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). ACS Publications. [Link]

-

Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2026). ResearchGate. [Link]

- Pyridine based compounds useful as intermediates for pharmaceutical or agricultural end-products. (2006).

-

A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (2025). ijarsct. [Link]

-

Pyridine Synthesis and Reactions. Scribd. [Link]

-

Pyridine series intermediates. LookChem. [Link]

-

A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PubMed. [Link]

-

Pyridines. University of Babylon. [Link]

-

(PDF) Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2025). ResearchGate. [Link]

-

Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). PMC. [Link]

- Method for preparing pyridine bases. (2011).

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journals. [Link]

-

Quantitative structure–activity relationship. Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (2010). ResearchGate. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Quantitative structure-activity relationship study using refractotopological state atom index on some neonicotinoid insecticides. (2025). ResearchGate. [Link]

-

C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

-

Quantitative Structure-Activity relationships (QSAR) in predicting the environmental safety of pesticides. (2025). ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyridine synthesis [organic-chemistry.org]

- 11. baranlab.org [baranlab.org]

- 12. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

nucleophilic substitution reactions of 5-chloromethyl-2-isopropoxypyridine

An In-depth Guide to the Synthetic Applications of 5-chloromethyl-2-isopropoxypyridine in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its unique electronic properties and ability to engage in critical biological interactions.[1][2] Pyridine derivatives are integral to the development of antibacterial, anticancer, and anti-inflammatory agents.[1][2][3] Among the vast library of functionalized pyridines, 5-chloromethyl-2-isopropoxypyridine stands out as a versatile and valuable building block for synthetic chemists.[4]

This bifunctional molecule is characterized by two key features: an electron-rich pyridine ring substituted with a bulky, electron-donating isopropoxy group at the 2-position, and a highly reactive chloromethyl group at the 5-position.[4] The primary utility of this reagent lies in the exceptional reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions. This allows for the straightforward introduction of a diverse range of functional groups, enabling the rapid construction of complex molecular architectures and libraries of potential drug candidates.

This application note provides a comprehensive overview of the mechanistic principles, experimental protocols, and synthetic utility of 5-chloromethyl-2-isopropoxypyridine in nucleophilic substitution reactions.

Mechanistic Principles: The SN2 Pathway at the Benzylic-like Position

The reactivity of 5-chloromethyl-2-isopropoxypyridine is dominated by the chloromethyl group, which behaves as a benzylic-like halide. The displacement of the chloride leaving group proceeds almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6]

In this concerted, one-step process, the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride ion.[6] The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The key factors governing this reactivity are:

-

The Leaving Group: The chloride ion is a good leaving group, readily accommodating a negative charge.

-

Steric Hindrance: The primary nature of the electrophilic carbon minimizes steric hindrance, making it highly accessible to a wide range of nucleophiles.[6]

-

Electronic Effects: The pyridine ring, particularly with its electron-withdrawing nitrogen atom, stabilizes the transition state. The 2-isopropoxy group, being electron-donating, enriches the ring system, which can subtly influence the reactivity of the attached chloromethyl group.

While the pyridine ring itself can undergo nucleophilic aromatic substitution (SNAr), this pathway is not favored for 5-chloromethyl-2-isopropoxypyridine under typical nucleophilic substitution conditions.[7] The isopropoxy group is a poor leaving group, and the highly reactive chloromethyl site provides a much lower energy pathway for reaction.

Figure 1: Generalized SN2 mechanism for 5-chloromethyl-2-isopropoxypyridine.

Experimental Protocols and Synthetic Applications

The following protocols provide detailed, step-by-step methodologies for the reaction of 5-chloromethyl-2-isopropoxypyridine with representative nitrogen, sulfur, and oxygen nucleophiles. These reactions are foundational for creating diverse molecular libraries.

Figure 2: General experimental workflow for nucleophilic substitution reactions.

Protocol 1: Synthesis of 5-(Aminomethyl) Derivatives via N-Alkylation

The reaction with primary and secondary amines is a robust method for forming carbon-nitrogen bonds, a key linkage in many biologically active molecules.[4]

-

Reaction Scheme: 5-chloromethyl-2-isopropoxypyridine + R₂NH → 5-((R₂N)methyl)-2-isopropoxypyridine

-

Materials and Equipment:

-

5-chloromethyl-2-isopropoxypyridine (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2-1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF) (0.2-0.5 M)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask, add 5-chloromethyl-2-isopropoxypyridine and the chosen solvent (e.g., Acetonitrile).

-

Add the secondary amine followed by anhydrous potassium carbonate.

-

Equip the flask with a condenser and place it under an inert atmosphere.

-

Heat the mixture to 60-80°C and stir vigorously for 4-12 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aminomethylpyridine derivative.[5]

-

Protocol 2: Synthesis of Thioethers via S-Alkylation

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react readily with 5-chloromethyl-2-isopropoxypyridine to form stable thioether linkages.[8] This reaction is valuable for introducing sulfur-containing moieties into molecules.[4]

-

Reaction Scheme: 5-chloromethyl-2-isopropoxypyridine + RSH → 5-((RS)methyl)-2-isopropoxypyridine

-

Materials and Equipment:

-

5-chloromethyl-2-isopropoxypyridine (1.0 eq)

-

Thiol (e.g., Thiophenol) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) (0.3-0.5 M)

-

Round-bottom flask, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a stirred suspension of the base (e.g., K₂CO₃) in DMF in a round-bottom flask, add the thiol at room temperature. Stir for 15-20 minutes to generate the thiolate nucleophile.

-

Add a solution of 5-chloromethyl-2-isopropoxypyridine in DMF to the mixture.

-

Stir the reaction at room temperature for 2-6 hours. The reaction is typically rapid.

-

Monitor the reaction's progress by TLC or LC-MS.[5]

-

Once the starting material is consumed, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired thioether.[5]

-

Protocol 3: Synthesis of Ethers via O-Alkylation

Alkoxides, generated from alcohols, serve as potent oxygen nucleophiles to form ether linkages. This is a classic Williamson-type ether synthesis.[9]

-

Reaction Scheme: 5-chloromethyl-2-isopropoxypyridine + RO⁻Na⁺ → 5-((RO)methyl)-2-isopropoxypyridine

-

Materials and Equipment:

-

5-chloromethyl-2-isopropoxypyridine (1.0 eq)

-

Alcohol (e.g., Ethanol, Methanol) (as solvent)

-

Sodium metal (Na) or Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

-

Round-bottom flask, condenser, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Alkoxide Preparation: In a flask under an inert atmosphere, carefully add sodium metal or sodium hydride to the anhydrous alcohol (e.g., ethanol) at 0°C. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium alkoxide is formed.

-

Add a solution of 5-chloromethyl-2-isopropoxypyridine in the same alcohol to the freshly prepared alkoxide solution.

-

Allow the reaction to warm to room temperature and then heat to reflux (if necessary) for 6-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of ammonium chloride (NH₄Cl).[5]

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via column chromatography to isolate the target ether.

-

Data Summary and Comparison

The choice of nucleophile, base, and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions and considerations for the .

| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Typical Time (h) | Notes |

| Nitrogen | Morpholine | K₂CO₃, Cs₂CO₃ | CH₃CN, DMF | 25 - 80 | 4 - 12 | A weak base is sufficient. DMF can accelerate the reaction. |

| Sulfur | Thiophenol | K₂CO₃, NaH | DMF, THF | 25 | 2 - 6 | Thiolates are highly reactive; reactions are often fast at room temperature.[8] |

| Oxygen | Sodium Ethoxide | N/A (pre-formed) | Ethanol | 25 - 78 | 6 - 18 | Requires anhydrous conditions. The corresponding alcohol is the ideal solvent.[5] |

Conclusion

5-chloromethyl-2-isopropoxypyridine is a highly effective and versatile electrophile for the synthesis of a wide array of pyridine derivatives. Its reactivity is centered on the chloromethyl group, which undergoes clean SN2 reactions with a variety of nitrogen, sulfur, and oxygen nucleophiles. The protocols and data presented in this guide offer a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient and predictable functionalization of this valuable pyridine building block. The strategic application of these reactions facilitates the rapid generation of novel compounds for biological screening and the development of new therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.

- BenchChem. (2025). 5-(Chloromethyl)-2-ethoxypyridine chemical properties.

- El-Sayed, M. A., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

- YouTube. (2021). Nucleophilic Substitution Experiment S21.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate.

- Chemistry Steps. (2021). Reactions of Thiols.

- Patsnap. (2018). Synthesis method of 2-chloro-5-chloromethyl pyridine.

- Dey, S. (2015). Nucleophilic Substitution at Thiophosphoryl Center (P=S). Scientific & Academic Publishing.

- Scribd. (2015). Medicinal Uses of Pyridine Derivatives.

- Lookchem. (2022). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES.

- Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.

- Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review.

- OpenStax. Organic Chemistry 1: An open textbook.

- PrepChem.com. Synthesis of 5-(aminomethyl)-2-chloropyridine.

- University of Calgary. Summary of Nucleophilic Substitution Reactions.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

Application Note: Strategic Installation of Isopropoxy-Pyridine Motifs in Medicinal Chemistry

Abstract & Rationale

In small molecule drug discovery, the methoxy-pyridine motif is frequently employed to modulate basicity and solubility.[1] However, the methoxy group is often a "metabolic soft spot," susceptible to rapid O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), leading to high clearance and short half-lives.[1]

This Application Note details the strategic replacement of methoxy groups with isopropoxy moieties on the pyridine ring. This modification serves three critical functions:

-

Metabolic Shielding: The steric bulk of the isopropyl group impedes the approach of the heme-iron oxo species of CYP450, significantly reducing the rate of O-dealkylation.

-

Lipophilicity Modulation: Increases

(typically +0.6 to +0.9 units vs. methoxy), enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.[1] -

Electronic Tuning: The inductive effect (+I) of the isopropyl group slightly increases the electron density on the pyridine nitrogen compared to a methyl group, potentially altering

and target binding affinity.

Strategic Decision Matrix: Synthetic Route Selection

Choosing the correct synthetic pathway is dictated by the electronic nature of the pyridine substrate.

Detailed Experimental Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Pyridines with Electron Withdrawing Groups (EWG) (e.g.,

Reagents

-

Substrate: 2-Chloro-3-nitropyridine (or similar activated halide).[1]

-

Nucleophile: Sodium Isopropoxide (Generated in situ).[1]

-

Solvent: Anhydrous THF or DMF.[1]

-

Base: Sodium Hydride (60% dispersion in mineral oil).[1]

Protocol Steps

-

Alkoxide Formation:

-

To a flame-dried round-bottom flask under

, add Sodium Hydride (1.2 equiv). -

Add anhydrous THF (

concentration relative to substrate).[1] -

Cool to 0°C .

-

Dropwise add Isopropanol (1.5 equiv).[1] Caution: Hydrogen gas evolution.[1]

-

Stir at 0°C for 30 minutes until gas evolution ceases and a clear solution/suspension forms.

-

-

Substrate Addition:

-

Reaction:

-

Workup:

-

Purification:

-

Flash chromatography (Hexanes/EtOAc).[1] Isopropoxy groups are lipophilic; expect the product to elute earlier than the methoxy analog.

-

Method B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig)

Best for: Unactivated pyridines (e.g., 3-bromo-5-methylpyridine) where

Reagents

-

Substrate: Bromopyridine or Iodopyridine.[1]

-

Alcohol: Isopropanol (solvent/reactant).[1]

-

Catalyst:

(5 mol%) or -

Ligand: RockPhos or BrettPhos (Bulky, electron-rich ligands are critical to prevent catalyst poisoning by the pyridine nitrogen).[1]

-

Base:

(2.0 equiv).[1]

Protocol Steps

-

Preparation:

-

Solvent Addition:

-

Add anhydrous Isopropanol (used as both reagent and solvent) or Toluene/Isopropanol (4:1) mixture.

-

-

Reaction:

-

Seal the vessel.[1]

-

Heat to 80–100°C for 12–24 hours (or 110°C in microwave for 1 hour).

-

-

Workup:

-

Purification:

-

Flash chromatography.[1]

-

Analytical Validation & Data Interpretation

NMR Characterization

The isopropoxy group provides a distinct diagnostic signature in

| Moiety | Proton ( | Multiplicity | Integral |

| Methine ( | Septet ( | 1H | |

| Methyls ( | Doublet ( | 6H |

Key Check: Ensure the septet integrates to 1 and the doublet to 6. If the septet is missing and you see signals around 4.0 ppm, suspect

Metabolic Stability Comparison

The following table illustrates the expected improvement in metabolic stability when switching from Methoxy to Isopropoxy in a hypothetical pyridine-based lead compound (Data generalized from SAR studies, e.g., RTI-13951-33).

| Parameter | Methoxy-Pyridine ( | Isopropoxy-Pyridine ( | Impact |

| LogP (Lipophilicity) | 2.1 | 2.8 | Increased Permeability |

| HLM | 12 min | 45 min | 3.7x Stability Increase |

| Major Metabolite | O-desmethyl (Phenol) | Unchanged Parent | Blocked Clearance |

| Solubility (pH 7.[1]4) | Decrease (Monitor carefully) |

Mechanism of Action: CYP450 Blocking

The diagram below visualizes why the isopropoxy group is superior for metabolic stability.

[1]

References

-

Improvement of Metabolic Stability (RTI-13951-33)

- Title: Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evalu

-

Source: Journal of Medicinal Chemistry / PMC.[1]

-

Context: Demonstrates replacing methoxy with isopropoxy improved microsomal stability (

from rapid to 4.3 min) albeit with some potency trade-offs.[1][2] -

URL:[Link]

-

Palladium-Catalyzed Synthesis

-

Title: Palladium-catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.[3][4] (See also general Buchwald-Hartwig literature for pyridine ethers).[1]

-

Source: Chemical Science (RSC).[1]

- Context: Provides background on Pd-catalyzed functionalization of bromopyridines, essential for Method B.

-

URL:[Link]

-

-

Mitsunobu Reaction on Pyridines

- Methodologies:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 2-Isopropoxypyridine Linkers in Fragment-Based Drug Design

Introduction: The Strategic Role of Linkers in Fragment-Based Drug Design

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery. The core principle of FBDD is to identify low-molecular-weight fragments that bind with high ligand efficiency to a biological target. These initial, often weak-binding hits, serve as foundational building blocks for the development of more potent and selective drug candidates. This is achieved through strategic elaboration of the fragment hits, with one of the most elegant strategies being the linking of two or more fragments that occupy adjacent binding pockets on the target protein.[1] This "fragment linking" approach can lead to a dramatic increase in binding affinity and selectivity.

The success of a fragment linking strategy is critically dependent on the chemical nature of the linker used to connect the fragments. An ideal linker should not only optimally span the distance between the binding pockets but also possess physicochemical properties that contribute favorably to the overall druglikeness of the resulting molecule. This includes influencing solubility, metabolic stability, and the ability to maintain the optimal binding orientation of the linked fragments.[2]

This application note details the rationale, advantages, and practical application of a specific and promising class of linkers: those incorporating a 2-isopropoxypyridine scaffold. We will explore the unique properties of this linker and provide detailed protocols for its synthesis and integration into an FBDD workflow.

The 2-Isopropoxypyridine Linker: A Privileged Scaffold for Fragment Linking

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, while also influencing the aqueous solubility of the parent molecule. The strategic placement of an isopropoxy group at the 2-position of the pyridine ring imparts a unique and advantageous set of properties to the linker.

Key Advantages of the 2-Isopropoxypyridine Linker:

-

Enhanced Metabolic Stability: A common challenge in drug development is the metabolic liability of aromatic rings, which are often subject to oxidation by cytochrome P450 enzymes.[4] Replacing a metabolically vulnerable phenyl ring with a pyridine ring, a strategy known as "scaffold hopping," can significantly enhance metabolic stability due to the electron-deficient nature of the pyridine ring.[5] The 2-isopropoxy group can further shield the pyridine ring from metabolic attack and may itself be more stable to oxidative metabolism compared to simpler alkoxy groups like methoxy.[6]

-

Modulation of Physicochemical Properties: The isopropoxy group, with its balance of lipophilicity and potential for hydrogen bond acceptance via the ether oxygen, can improve the solubility and permeability of the linked fragments. This is a crucial consideration in transforming fragment hits into viable drug candidates with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

-

Conformational Control and Steric Influence: The bulky isopropoxy group at the 2-position of the pyridine ring can exert a significant steric influence, restricting the rotational freedom of the linker.[7] This can be advantageous in pre-organizing the linked fragments into a conformation that is optimal for binding to the target protein, thereby minimizing the entropic penalty of binding. This conformational control can be a key factor in achieving high affinity.[8]

-

Tunable Vectorial Properties for Synthesis: The 2-isopropoxypyridine scaffold can be readily functionalized at various positions, allowing for precise control over the vectors for linking to the fragment molecules. This synthetic tractability is essential for systematically exploring the optimal linker length and geometry.

Experimental Protocols

Protocol 1: Synthesis of a 2-Isopropoxypyridine Linker Precursor

This protocol describes a general method for the synthesis of a bifunctional 2-isopropoxypyridine linker precursor, which can then be coupled to fragment molecules. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1]

Materials:

-

2,6-Dichloropyridine

-

Anhydrous Isopropanol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Bis(pinacolato)diboron

-

Potassium Acetate

-

Anhydrous 1,4-Dioxane

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Synthesis of 2-Chloro-6-isopropoxypyridine: a. To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add anhydrous isopropanol (1.5 equivalents) dropwise. b. Stir the mixture at room temperature for 30 minutes. c. Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture. d. Heat the reaction to 80 °C and monitor by TLC or LC-MS until the starting material is consumed. e. Cool the reaction to room temperature and quench by the slow addition of water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-isopropoxypyridine.

-

Miyaura Borylation of 2-Chloro-6-isopropoxypyridine: a. To a solution of 2-chloro-6-isopropoxypyridine (1.0 equivalent) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3.0 equivalents), and Pd(dppf)Cl2 (0.05 equivalents). b. Degas the reaction mixture with nitrogen or argon for 15 minutes. c. Heat the reaction to 100 °C and stir overnight. d. Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to afford the desired 2-isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine linker precursor.

Protocol 2: Fragment Linking using the 2-Isopropoxypyridine Linker

This protocol outlines the Suzuki coupling of the 2-isopropoxypyridine linker precursor with two different fragment molecules functionalized with appropriate halides (e.g., bromide or iodide).

Materials:

-

Fragment A (functionalized with a halide)

-

Fragment B (functionalized with a halide)

-

2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3 or Cs2CO3)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

First Suzuki Coupling: a. In a reaction vessel, combine Fragment A (1.0 equivalent), the 2-isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine linker (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2.0 equivalents). b. Add the solvent system and degas the mixture with an inert gas. c. Heat the reaction to 90 °C and monitor by LC-MS. d. Upon completion, cool the reaction, and perform an aqueous workup. e. Purify the intermediate product by column chromatography.

-